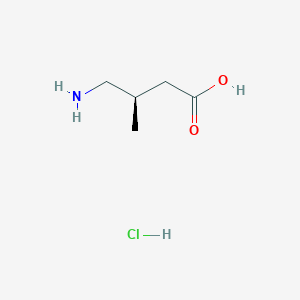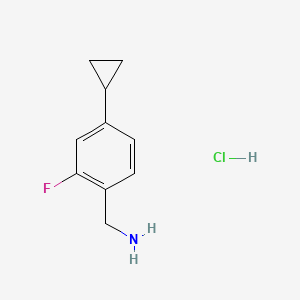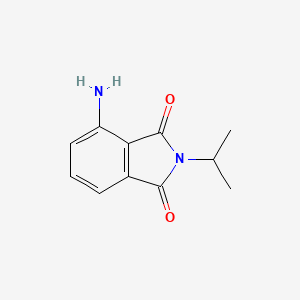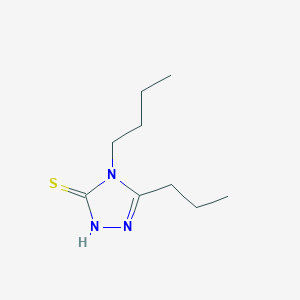
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol is an organic compound belonging to the class of 1,2,4-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and a thiol group. It has a molecular formula of C9H17N3S and a molecular weight of 199.32 g/mol . The presence of the thiol group and the triazole ring imparts unique chemical properties to this compound, making it useful in various scientific and industrial applications.
準備方法
The synthesis of 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate hydrazine derivatives. One common method is the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides under suitable reaction conditions . Industrial production methods may involve bulk synthesis and custom synthesis processes to meet specific requirements .
化学反応の分析
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Cycloaddition: The compound can undergo cycloaddition reactions with alkenes and other unsaturated compounds.
Common reagents used in these reactions include ethyl bromoacetate for substitution reactions and various oxidizing agents for oxidation reactions . Major products formed from these reactions include disulfides and substituted triazole derivatives.
科学的研究の応用
4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用機序
The mechanism of action of 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol involves its interaction with metal surfaces and biological molecules. The thiol group can form strong bonds with metal atoms, creating a protective film that prevents corrosion . In biological systems, the triazole ring can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
Similar compounds to 4-Butyl-5-propyl-4h-1,2,4-triazole-3-thiol include:
4-Methyl-4H-1,2,4-triazole-3-thiol: Known for its use as a corrosion inhibitor.
5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol: Used in various chemical synthesis applications.
4-ALLYL-5-(4-TERT-BUTYL-PHENYL)-4H-(1,2,4)TRIAZOLE-3-THIOL: Utilized in organic synthesis and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its specific substituents, which impart distinct chemical properties and reactivity compared to other triazole derivatives.
特性
分子式 |
C9H17N3S |
|---|---|
分子量 |
199.32 g/mol |
IUPAC名 |
4-butyl-3-propyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H17N3S/c1-3-5-7-12-8(6-4-2)10-11-9(12)13/h3-7H2,1-2H3,(H,11,13) |
InChIキー |
NAASCWRKMCNOBF-UHFFFAOYSA-N |
正規SMILES |
CCCCN1C(=NNC1=S)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


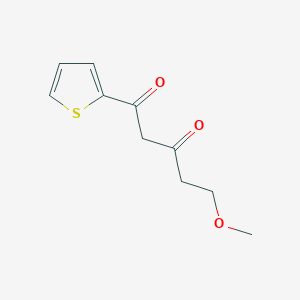
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)

![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
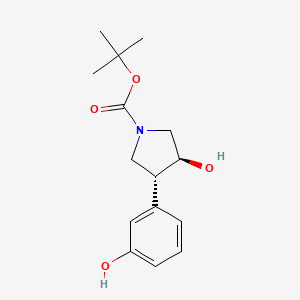
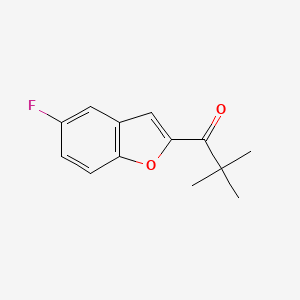
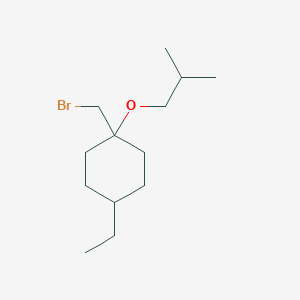
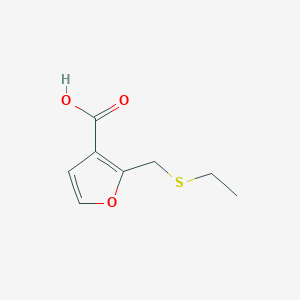
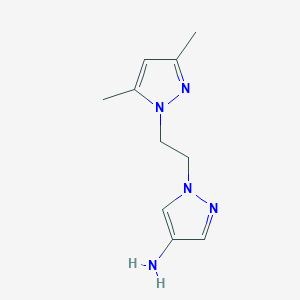
![{3-Oxabicyclo[3.2.1]octan-2-yl}methanol](/img/structure/B13633384.png)

